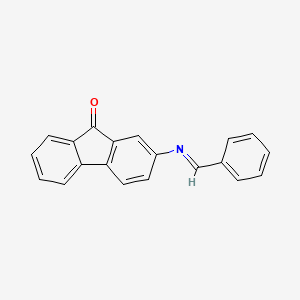
2-(Benzylideneamino)fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylideneamino)fluoren-9-one is a Schiff base compound derived from the condensation of benzaldehyde and 9-fluorenone It is known for its unique structural properties, which include a fluorenone core and a benzylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)fluoren-9-one typically involves the condensation reaction between benzaldehyde and 9-fluorenone. The reaction is usually carried out in the presence of a catalyst such as p-toluene sulfonic acid in a solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylideneamino)fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The benzylideneamino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Fluorenone oxides.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenone derivatives.
Scientific Research Applications
2-(Benzylideneamino)fluoren-9-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of organic materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(Benzylideneamino)fluoren-9-one involves its interaction with biological targets through its Schiff base moiety. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzylideneamino)fluorene
- 2-(Cinnamylideneamino)fluorene
- 2-(4-(Dimethylamino)benzylideneamino)fluorene
- 4-(Benzylideneamino)benzenesulfonamide
- 2,2’-Bis(benzylideneamino)biphenyl
Uniqueness
2-(Benzylideneamino)fluoren-9-one is unique due to its specific structural features, which include the fluorenone core and the benzylideneamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
5454-42-2 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-(benzylideneamino)fluoren-9-one |
InChI |
InChI=1S/C20H13NO/c22-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)20)21-13-14-6-2-1-3-7-14/h1-13H |
InChI Key |
ZHPAQUWLEXUPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


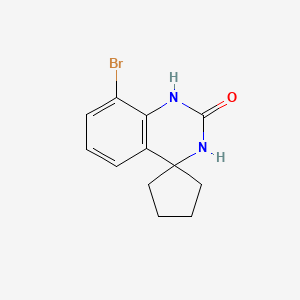
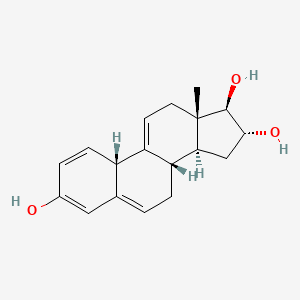
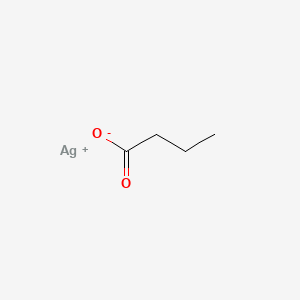
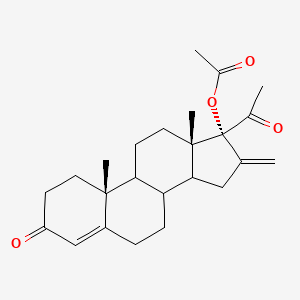
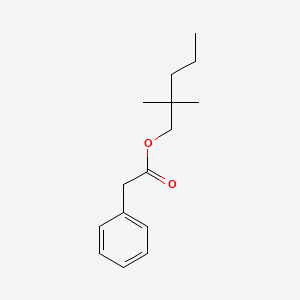
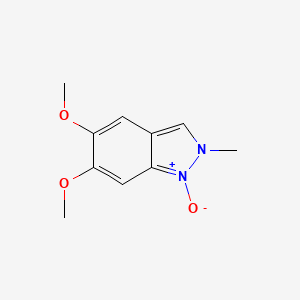
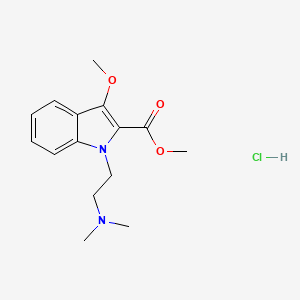
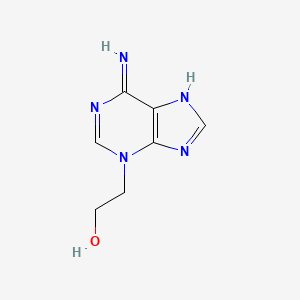

![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
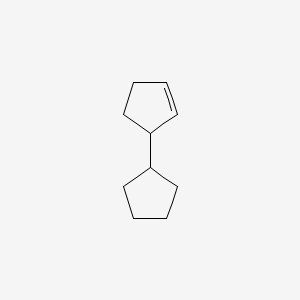
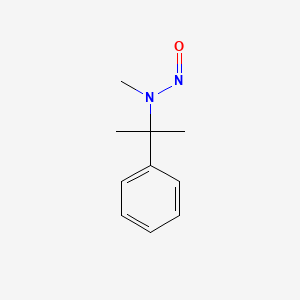
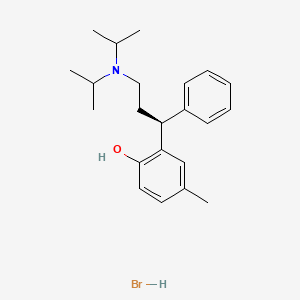
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)
